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Compound of Interest

4-Hydroxy-2-methyl-7-
Compound Name:
triffluoromethylquinoline

Cat. No.: B099916

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydroxy-2-methyl-7-
trifluoromethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Pharmaceutical
Interest

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a
wide array of therapeutic agents with diverse biological activities, including anticancer and
antimalarial properties.[1] 4-Hydroxy-2-methyl-7-trifluoromethylquinoline is a specific
derivative that combines several key structural features of interest for modern drug discovery.
The strategic placement of a trifluoromethyl group, a methyl group, and a hydroxyl group on the
quinoline core creates a molecule with a unique electronic and steric profile.

This guide serves as a comprehensive technical resource for researchers, providing an in-
depth analysis of the core physicochemical characteristics of 4-Hydroxy-2-methyl-7-
trifluoromethylquinoline. Understanding these properties is not merely an academic exercise;
it is fundamental to predicting a compound's pharmacokinetic behavior, guiding formulation
development, and ultimately determining its potential as a therapeutic candidate. We will delve
into the causality behind experimental choices and provide validated protocols, offering a field-
proven perspective on the evaluation of this promising molecule.
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Molecular Identity and Structural Features
The foundation of any chemical analysis begins with a precise understanding of the molecule's
structure and its unique identifiers.

Chemical Structure:

The molecule consists of a bicyclic aromatic quinoline ring system. It is substituted at position 2
with a methyl group (-CHs), at position 4 with a hydroxyl group (-OH), and at position 7 with a
trifluoromethyl group (-CFs). The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium
with its 4-quinolone form.

Key Identifiers and Properties:

Identifier Value Reference
CAS Number 15912-66-0 [2]
Molecular Formula C11HsF3NO [2]
Molecular Weight 227.18 g/mol [2]

INChl=1S/C11H8F3NO/c1-6-4-
InChl 10(16)8-3-2-7(11(12,13)14)5-  [2]
9(8)15-6/h2-5H,1H3,(H,15,16)

Purity Typically 297% [2]

Significance of Functional Groups:

e Quinoline Core: This hydrophobic, aromatic system provides a rigid scaffold for interacting
with biological targets.[3]

e 4-Hydroxyl Group: This group is a key hydrogen bond donor and acceptor. Its ability to ionize
makes it a critical determinant of the molecule's pKa, influencing solubility and receptor
binding.

o 2-Methyl Group: This small alkyl group adds to the molecule's lipophilicity and can provide
steric hindrance, potentially influencing metabolic stability or target selectivity.
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e 7-Trifluoromethyl Group: The -CFs group is a powerful modulator of physicochemical
properties. It is strongly electron-withdrawing and significantly increases lipophilicity.[3] In
drug design, this group is often used to block metabolic oxidation and improve bioavailability.

[4]

Core Physicochemical Characteristics

A molecule's journey from a laboratory curiosity to a viable drug is largely dictated by its
physicochemical properties. These parameters govern its absorption, distribution, metabolism,
and excretion (ADME).[5][6]

Summary of Physicochemical Data:

Significance in Drug

Property Value / Observation
Development
) Indicates high crystal lattice
_ _ High; expected to be >250 °C _
Melting Point energy, which can correlate
(by analogy) : .
with lower solubility.
Directly impacts oral
bioavailability and formulation
Aqueous Solubility Low options. Low solubility is a
major hurdle in development.
[7]
Determines the ionization state
K Weakly acidic (due to 4-OH at physiological pH (7.4), which
a
P group) affects solubility, permeability,
and target interaction.[7]
Influences cell membrane
permeability, plasma protein
Lipophilicity (LogD) High binding, and metabolic

clearance. A key parameter in
ADME prediction.[7]

Solubility: The Gateway to Bioavailability
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The aqueous solubility of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline is inherently low.
This is a direct consequence of its molecular structure: the large, hydrophobic quinoline core
combined with the lipophilic trifluoromethyl group outweighs the solubilizing effect of the single
hydroxyl group.[3]

Causality: Strong intermolecular forces within the compound's crystal lattice must be overcome
for it to dissolve. The molecule's poor interaction with polar water molecules makes this
process energetically unfavorable.[3]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining thermodynamic solubility, representing the
true equilibrium solubility of a compound.[3]

Methodology:

o Preparation: Add an excess amount of solid 4-Hydroxy-2-methyl-7-
trifluoromethylquinoline to a known volume of the desired aqueous buffer (e.qg.,
phosphate-buffered saline, pH 7.4) in a sealed glass vial.

o Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for
24 to 48 hours. This extended time is crucial to ensure equilibrium is reached between the
solid and dissolved states.

e Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to
pellet the undissolved solid.

o Quantification: Carefully remove an aliquot of the supernatant and determine the
concentration of the dissolved compound using a validated analytical method, such as
HPLC-UV.

Workflow for Solubility Determination
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Caption: Shake-Flask method for thermodynamic solubility.

Trustworthiness Insight: When diluting concentrated stock solutions (typically in DMSO) into
aqueous buffers, the compound may precipitate or "crash out.” This is a common issue
resulting from a rapid change in solvent polarity.[3] To ensure a self-validating protocol, always
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visually inspect the final solution for any signs of precipitation. If observed, the experiment must
be repeated at a lower concentration.

pKa and Lipophilicity (LogD): The Drivers of Distribution

e pKa: The acid dissociation constant (pKa) of the 4-hydroxyl group dictates the charge state
of the molecule across different pH environments. While an experimental value is not
available, the predicted pKa for the analogous 4-hydroxy-2-methylquinoline is approximately
4.44.[8][9] The potent electron-withdrawing effect of the 7-trifluoromethyl group is expected
to lower this pKa, making the hydroxyl group more acidic. This is a critical parameter, as
ionization generally increases aqueous solubility but decreases membrane permeability.[7]

o LogD: The distribution coefficient (LogD) is the most relevant measure of lipophilicity for an
ionizable compound, as it accounts for the pH of the medium. It is defined as the ratio of the
total concentration of the compound (neutral and ionized forms) in a lipid phase (e.qg.,
octanol) to that in an aqueous phase.[7] Given the structure, a high LogD value is
anticipated, suggesting good membrane permeability but also potential for high plasma
protein binding and nonspecific interactions.

Analytical Characterization and Quality Control

Robust and cross-validated analytical methods are essential for confirming the identity, purity,
and concentration of any research compound.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of quinoline derivatives and
quantifying their concentration in various matrices.[10][11]

Experimental Protocol: Purity Assessment by HPLC-UV

Rationale: This method separates the target compound from impurities based on their
differential partitioning between a stationary phase (e.g., C18) and a mobile phase. UV
detection provides a quantifiable signal.

Methodology:
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o Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent
(e.g., acetonitrile or DMSO) at a concentration of approximately 1 mg/mL. Dilute this stock
solution with the mobile phase to a working concentration (e.g., 10 pg/mL).

e |nstrumentation:

[e]

Instrument: High-Performance Liquid Chromatograph with a UV detector.

o Column: A reverse-phase column, such as a Dikma Diamonsil C18 (5 pm, 4.6 mm x 250
mm), is a common choice.[11]

o Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and
acetonitrile is typically used to ensure good separation.

o Flow Rate: 1.0 mL/min.[11]
o Injection Volume: 10 pL.[11]

o Detection Wavelength: Select a wavelength of maximum absorbance for the compound,
likely in the 220-320 nm range.[3][11]

o Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the
percentage of the main peak area relative to the total area of all peaks.

Workflow for HPLC Purity Analysis
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Caption: Standard workflow for HPLC-UV purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation.

e 1H NMR: The proton NMR spectrum will provide information on the number and environment
of all hydrogen atoms. Aromatic protons are expected in the & 7.0-8.5 ppm region.[12] The
methyl group will appear as a singlet, likely upfield. The hydroxyl proton may be broad or
exchange with the solvent; its presence can be confirmed by adding a drop of D20 to the
NMR tube, which will cause the -OH signal to disappear.[12]

e 13C NMR: The carbon NMR spectrum reveals all unique carbon atoms. A key diagnostic
signal is the carbon of the trifluoromethyl group, which will appear as a quartet due to one-
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bond coupling with the three fluorine atoms (*fJCF).[12] The carbon atom attached to the -
CFs group will also show splitting (2JCF).[12]

Experimental Protocol: NMR Sample Preparation

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-de or CDCIs) in a standard NMR tube. DMSO-de is
often preferred for its ability to dissolve a wide range of compounds and for observing
exchangeable protons like -OH.[12]

e Acquisition: Acquire standard *H, 13C, and, if necessary, 2D correlation spectra (e.g., COSY,
HSQC) to fully assign the structure. A relaxation delay of 5 seconds for *H NMR is
recommended for accurate integration.[12]

Integrated Perspective: Impact on Drug Discovery

The individual physicochemical properties do not exist in isolation. Their interplay dictates the
overall ADME profile and developability of the compound.

/I Core Properties Sol [label="Solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipo
[label="Lipophilicity\n(LogD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pKa
[label="pKa\n(lonization)", fillcolor="#FBBCO05", fontcolor="#202124"]; MW [label="Molecular
Weight", fillcolor="#34A853", fontcolor="#FFFFFF"];

// ADME Outcomes Abs [label="Absorption", shape=box, style="rounded,filled",
fillcolor="#F1F3F4", fontcolor="#202124"]; Dist [label="Distribution"”, shape=box,
style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Met [label="Metabolism",
shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Exc
[label="Excretion", shape=box, style="rounded,filled", fillcolor="#F1F3F4",
fontcolor="#202124"];

/I Connections Sol -> Abs [label="Bioavailability"]; Lipo -> Abs [label="Permeability"]; pKa ->
Abs; MW -> Abs;

Lipo -> Dist [label="Plasma Protein\nBinding, Vd"]; pKa -> Dist;

Lipo -> Met [label="Metabolic\nClearance"];
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Sol -> Exc [label="Renal Clearance"]; pKa -> Exc; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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